

# Physicochemical Properties of 4-Ethynylphenylacetonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 4-Ethynylphenylacetonitrile

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## Introduction

**4-Ethynylphenylacetonitrile** is a bifunctional organic molecule incorporating both a terminal alkyne and a nitrile group attached to a benzene ring. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and material science. The ethynyl group can readily participate in cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The nitrile group and the aromatic ring provide a scaffold that can be further modified, making it a versatile precursor for the synthesis of a wide range of more complex molecules with potential biological activity. This document provides a comprehensive overview of the known physicochemical properties of **4-Ethynylphenylacetonitrile**, details established experimental protocols for their determination, and illustrates a key synthetic application.

## Core Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-Ethynylphenylacetonitrile**. It is important to note that while some properties have been experimentally determined and reported in the literature, others are based on computational predictions and should be considered as such.

Property	Value	Source/Method
Molecular Formula	C <sub>10</sub> H <sub>7</sub> N	-
Molecular Weight	141.17 g/mol	[1][2][3]
Appearance	Not explicitly reported; likely a solid or oil	Inferred from related compounds
Melting Point	Not experimentally determined in reviewed literature.	-
Boiling Point	259 °C (at 760 mmHg, predicted); 146 - 148 °C (at 10 mmHg)	[4][5]
Density	1.037 g/mL at 25 °C	[1][5][6]
Refractive Index	n <sub>20/D</sub> 1.5630	[1][5][6]
Solubility	Insoluble in water; Soluble in common organic solvents.	[4]
logP (XlogP3)	1.8	Predicted by PubChem[7]
pKa	Not experimentally determined in reviewed literature.	-
Flash Point	> 110 °C (> 230 °F) - closed cup	[1][6]

## Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of organic compounds like **4-Ethynylphenylacetonitrile** are provided below. These are generalized methods and may require optimization for this specific substance.

### Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions to a liquid. For pure crystalline compounds, this occurs over a narrow range.[2]

Protocol:

- **Sample Preparation:** A small amount of the finely powdered, dry sample of **4-Ethynylphenylacetonitrile** is packed into a thin-walled capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or an electronic temperature sensor.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the substance. For a pure compound, this range is typically narrow (0.5-1 °C).

## Boiling Point Determination (Microscale Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Protocol:

- **Sample Preparation:** A small volume (a few milliliters) of liquid **4-Ethynylphenylacetonitrile** is placed in a small test tube.
- **Capillary Inversion:** A melting point capillary tube is sealed at one end and then inverted (open end down) into the liquid in the test tube.
- **Heating:** The test tube is gently heated in a suitable apparatus (e.g., a Thiele tube or a metal heating block).
- **Observation:** As the liquid heats, air trapped in the capillary will bubble out. The temperature at which a continuous and rapid stream of bubbles emerges from the capillary is noted. The heat is then removed.
- **Boiling Point Reading:** The liquid will begin to cool, and the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to be drawn back into the

capillary tube is the boiling point of the sample.

## Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Protocol:

- **Qualitative Assessment:** To a small, weighed amount of **4-Ethynylphenylacetonitrile** (e.g., 10 mg) in a test tube, a small volume of the solvent (e.g., 1 mL of water, ethanol, diethyl ether, etc.) is added.
- **Mixing:** The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).
- **Observation:** A visual inspection determines if the solid has completely dissolved. If it has, the compound is classified as soluble. If it remains undissolved, it is classified as insoluble. For more quantitative measurements, the concentration of the dissolved compound can be determined using spectroscopic or chromatographic methods after filtration.

## pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity of a compound. For **4-Ethynylphenylacetonitrile**, the acidic protons are those on the terminal alkyne and potentially the benzylic protons, although the latter are significantly less acidic.

Protocol:

- **Solution Preparation:** A precise amount of **4-Ethynylphenylacetonitrile** is dissolved in a suitable solvent mixture, often a co-solvent system like water-methanol or water-DMSO if the compound's aqueous solubility is low.
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- **pH Monitoring:** The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acidic protons have been neutralized by the base. This corresponds to the inflection point of the titration curve.

## LogP Determination (Shake-Flask Method)

The partition coefficient (P) or its logarithm (logP) is a measure of the differential solubility of a compound in a biphasic system of two immiscible liquids, typically octan-1-ol and water. It is a key indicator of a molecule's lipophilicity.

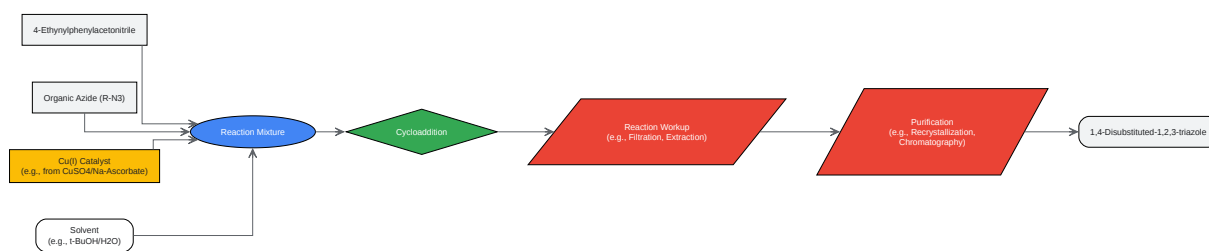
Protocol:

- **System Preparation:** Equal volumes of octan-1-ol and water are pre-saturated with each other by vigorous mixing followed by separation.
- **Partitioning:** A known amount of **4-Ethynylphenylacetonitrile** is dissolved in one of the phases (usually octan-1-ol). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
- **Equilibration:** The mixture is shaken for a prolonged period to allow for the compound to partition between the two phases until equilibrium is reached.
- **Phase Separation and Analysis:** The two phases are carefully separated. The concentration of **4-Ethynylphenylacetonitrile** in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
- **Calculation:** The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octan-1-ol phase to its concentration in the aqueous phase.

## Key Synthetic Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne functionality of **4-Ethynylphenylacetonitrile** makes it an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of a "click chemistry" reaction. This reaction is characterized by its high efficiency, mild reaction conditions, and high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole

product. This transformation is widely used in drug discovery, bioconjugation, and materials science to link different molecular fragments.



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- To cite this document: BenchChem. [Physicochemical Properties of 4-Ethynylphenylacetonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1316021#physicochemical-properties-of-4-ethynylphenylacetonitrile]

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